TAS2940

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

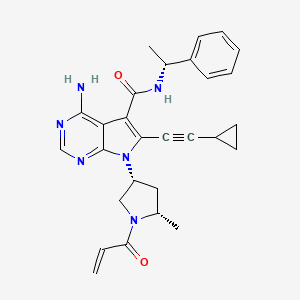

C28H30N6O2 |

|---|---|

Peso molecular |

482.6 g/mol |

Nombre IUPAC |

4-amino-6-(2-cyclopropylethynyl)-7-[(3R,5S)-5-methyl-1-prop-2-enoylpyrrolidin-3-yl]-N-[(1R)-1-phenylethyl]pyrrolo[2,3-d]pyrimidine-5-carboxamide |

InChI |

InChI=1S/C28H30N6O2/c1-4-23(35)33-15-21(14-17(33)2)34-22(13-12-19-10-11-19)24(25-26(29)30-16-31-27(25)34)28(36)32-18(3)20-8-6-5-7-9-20/h4-9,16-19,21H,1,10-11,14-15H2,2-3H3,(H,32,36)(H2,29,30,31)/t17-,18+,21+/m0/s1 |

Clave InChI |

KJWHUTTYFUQYBW-WAOWUJCRSA-N |

SMILES isomérico |

C[C@H]1C[C@H](CN1C(=O)C=C)N2C(=C(C3=C(N=CN=C32)N)C(=O)N[C@H](C)C4=CC=CC=C4)C#CC5CC5 |

SMILES canónico |

CC1CC(CN1C(=O)C=C)N2C(=C(C3=C(N=CN=C32)N)C(=O)NC(C)C4=CC=CC=C4)C#CC5CC5 |

Origen del producto |

United States |

Foundational & Exploratory

TAS2940: A Technical Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of TAS2940, a novel, orally bioavailable, and irreversible pan-ERBB inhibitor. The information presented herein is intended for an audience with a strong background in oncology, pharmacology, and molecular biology. This document summarizes key preclinical data, details experimental methodologies, and visualizes the critical signaling pathways involved in this compound's therapeutic effect.

Core Mechanism of Action

This compound is a potent and selective small molecule inhibitor of the ERBB family of receptor tyrosine kinases, specifically targeting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1] Its mechanism of action is centered on the irreversible binding to these receptors, leading to the inhibition of their kinase activity. This, in turn, blocks downstream signaling pathways crucial for tumor cell proliferation, survival, and angiogenesis.[1][2]

Preclinical studies have demonstrated that this compound is highly effective against a range of cancers harboring genetic alterations in EGFR and HER2, including amplifications and exon 20 insertion mutations.[3][4][5] A key differentiating feature of this compound is its significant brain penetrability, suggesting its potential as a therapeutic agent for primary brain tumors and brain metastases.[3][6][7][8]

Quantitative Efficacy Data

The potency of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data, providing a comparative view of its inhibitory activity and anti-tumor efficacy.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Mutation/Condition | IC50 (nM) | Cell Line |

| HER2 | Wild-type | 5.6 | - |

| HER2 | V777L | 2.1 | - |

| HER2 | A775_G776insYVMA | 1.0 | - |

| HER2 | Amplification | - | NCI-N87, SK-BR-3 |

| EGFR | Exon 20 insertion | - | NCI-H1975_EGFR_exon20ins_SVD |

| EGFR | vIII mutation | - | Glioblastoma PDX35 |

Data compiled from multiple sources.[2][9][10]

Table 2: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models

| Xenograft Model | Cancer Type | Genetic Aberration | Treatment | Outcome |

| NCI-N87 | Gastric Cancer | HER2 amplification | This compound (oral, daily) | Tumor growth inhibition |

| MCF10A_HER2/insYVMA_v | Breast Cancer | HER2 exon 20 insertion | This compound (oral, daily) | Tumor growth inhibition |

| NCI-H1975 EGFR D770_N771insSVD | Non-Small Cell Lung Cancer | EGFR exon 20 insertion | This compound (oral, daily) | Tumor growth inhibition |

| Glioblastoma PDX35 | Glioblastoma | EGFR vIII mutation | This compound (oral, daily) | Tumor growth inhibition |

| NCI-N87 (intracranial) | Gastric Cancer | HER2 amplification | This compound (oral, daily) | Reduced tumor burden, prolonged survival |

| NCI-H1975_EGFR_exon20ins_SVD (intracranial) | Non-Small Cell Lung Cancer | EGFR exon 20 insertion | This compound (oral, daily) | Reduced tumor burden, prolonged survival |

Data compiled from multiple sources.[3][5][11]

Signaling Pathway Inhibition

This compound exerts its anti-tumor effects by inhibiting the phosphorylation of EGFR and HER2, thereby blocking downstream signaling cascades. Key pathways affected include the PI3K/AKT and MAPK/ERK pathways, which are critical for cell cycle progression and survival. Inhibition of these pathways ultimately leads to the induction of apoptosis, as evidenced by increased levels of BIM and cleaved PARP.[2][10]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the preclinical evaluation of this compound.

Enzymatic Kinase Assay

-

Objective: To determine the in vitro inhibitory activity of this compound against a panel of kinases.

-

Methodology: The kinase inhibitory activity of this compound was evaluated using radiometric or mobility shift assays. These assays were performed by commercial vendors (e.g., SignalChem Lifesciences Corporation, Carna Biosciences, Inc.).[1]

-

Radiometric Assay: Test compounds are incubated with the kinase, a substrate, cofactors, and radioisotope-labeled ATP (e.g., ³²P-γ-ATP or ³³P-γ-ATP). The amount of phosphorylated substrate is quantified by measuring radioactivity.

-

Mobility Shift Assay: This assay relies on the change in charge between a peptide substrate and its phosphorylated product. The separation and quantification of the substrate and product are achieved through microfluidic capillary electrophoresis.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the kinase activity (IC50) was calculated from dose-response curves.

In-Cell Western Assay

-

Objective: To assess the inhibitory effect of this compound on the phosphorylation of HER2 and EGFR in a cellular context.[4][5]

-

Methodology:

-

Cell Culture: Cells (e.g., MCF10A cells stably expressing wild-type or mutant HER2/EGFR) are seeded in multi-well plates and cultured to the desired confluency.[4]

-

Treatment: Cells are treated with varying concentrations of this compound for a specified duration (e.g., 4 hours).[4]

-

Fixation and Permeabilization: The cells are fixed with formaldehyde (B43269) and permeabilized with a detergent to allow antibody entry.

-

Immunostaining: Cells are incubated with primary antibodies specific for phosphorylated HER2 (e.g., p-HER2-Tyr1196) and phosphorylated EGFR (e.g., p-EGFR-Tyr1068). Subsequently, cells are incubated with fluorophore-conjugated secondary antibodies.

-

Detection: The fluorescence intensity is measured using an imaging system (e.g., LI-COR Odyssey).

-

-

Data Analysis: The signal from the phosphorylated target is normalized to a housekeeping protein or total protein to account for variations in cell number. The IC50 values are then determined.

Western Blot Analysis

-

Objective: To evaluate the effect of this compound on the phosphorylation of HER2, HER3, downstream signaling proteins (AKT, ERK), and apoptosis markers (BIM, cleaved PARP).[4]

-

Methodology:

-

Cell Lysis: Cells (e.g., SK-BR-3) are treated with this compound for various durations (e.g., 3 or 48 hours), and then lysed to extract total protein.[4][12]

-

Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is incubated with primary antibodies against the target proteins (e.g., p-HER2, p-HER3, p-AKT, p-ERK, BIM, cleaved PARP) followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis: The intensity of the bands is quantified using densitometry and normalized to a loading control (e.g., β-actin or GAPDH).

In Vivo Xenograft Studies

-

Objective: To assess the anti-tumor efficacy of this compound in mouse models.[3][5]

-

Methodology:

-

Cell Implantation: Human cancer cell lines (e.g., NCI-N87, NCI-H1975) or patient-derived xenograft (PDX) tissues are implanted either subcutaneously or intracranially into immunodeficient mice (e.g., BALB/c nude mice).[2][3]

-

Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered orally, typically once daily.[3][11]

-

Efficacy Assessment:

-

Subcutaneous Models: Tumor volume is measured regularly using calipers.

-

Intracranial Models: Tumor burden is monitored using bioluminescence imaging for luciferase-expressing cells.[1]

-

-

Survival Studies: In some studies, the overall survival of the mice is monitored.

-

-

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Statistical analysis is performed to determine the significance of the observed effects.

Preclinical Evaluation Workflow

The preclinical development of this compound followed a logical and systematic workflow, starting from target identification and culminating in in vivo efficacy studies.

Conclusion

This compound is a promising pan-ERBB inhibitor with a well-defined mechanism of action. Its potent and selective inhibition of EGFR and HER2, coupled with its ability to penetrate the blood-brain barrier, positions it as a potential therapeutic option for a range of solid tumors with ERBB pathway alterations, including those with brain involvement. The preclinical data strongly support its ongoing clinical development.[4][6][10]

References

- 1. This compound, a novel brain‐penetrable pan‐ERBB inhibitor, for tumors with HER2 and EGFR aberrations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a novel brain-penetrable pan-ERBB inhibitor, for tumors with HER2 and EGFR aberrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antibodies, Reagents, Proteomics, Kits and Consumables | Cell Signaling Technology [cellsignal.com]

- 8. Correction to: this compound, A novel brain‐penetrable pan‐ERBB inhibitor, for tumors with HER2 and EGFR aberrations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound for Advanced Cancer · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]

- 12. A Study of this compound in Participants With Locally Advanced or Metastatic Solid Tumor Cancer [ctv.veeva.com]

TAS2940: A Technical Guide for Researchers

An In-depth Analysis of the Pan-ERBB Inhibitor for Professionals in Drug Development and Scientific Research

This technical guide provides a comprehensive overview of TAS2940, a novel, orally bioavailable, and irreversible pan-ERBB inhibitor.[1][2] It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, physicochemical and pharmacological properties, and key experimental methodologies.

Chemical Structure and Physicochemical Properties

This compound was identified through a compound-library screening and structure-based design process.[3] It is a small molecule inhibitor targeting both the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[2]

| Property | Value | Source |

| IUPAC Name | N-((R)-1-(4-(4-amino-6-(cyclopropylethynyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)phenyl)ethyl)-N'-(3-fluorophenyl)urea | N/A |

| SMILES String | C#CC1=C(C=C2C(=C1)N(C=N2)--INVALID-LINK--C3=CC=C(C=C3)NC(=O)NC4=CC(=CC=C4)F)N | N/A |

| Chemical Formula | C28H30N6O2 | [4] |

| Molecular Weight | 482.588 g/mol | [4] |

| Appearance | Solid | [4] |

| Solubility | 10 mM in DMSO | [4] |

Pharmacological Properties

This compound is a potent and selective pan-ERBB inhibitor with demonstrated activity against a range of ERBB family mutations.[3]

Mechanism of Action

This compound acts as an irreversible inhibitor of the ERBB family of receptor tyrosine kinases, which includes EGFR (ErbB1), HER2 (ErbB2), HER3 (ErbB3), and HER4 (ErbB4).[3] These receptors play a crucial role in cell proliferation and survival, and their dysregulation is implicated in the development and progression of various cancers.[3] this compound covalently binds to a cysteine residue within the ATP-binding site of the kinase domain of sensitive ERBB family members. This irreversible binding blocks the downstream signaling pathways, leading to the inhibition of tumor growth and angiogenesis.[2]

In Vitro Potency and Selectivity

This compound has shown potent inhibitory activity against wild-type and various mutant forms of HER2 and EGFR.

Table 2.1: In Vitro Inhibitory Activity of this compound (IC50, nM)

| Target | IC50 (nM) |

| HER2 (Wild-Type) | 5.6 |

| HER2 V777L | 2.1 |

| HER2 A775_G776insYVMA | 1.0 |

Data sourced from MedchemExpress and ProbeChem.[4][5]

A kinase selectivity screen of 257 kinases demonstrated that this compound is highly selective for the ERBB family.[6]

Pharmacokinetics

Pharmacokinetic studies in male BALB/cAJcl-nu/nu mice have demonstrated that this compound is orally bioavailable.

Table 2.2: Pharmacokinetic Parameters of this compound in Mice (Single Oral Dose)

| Dose (mg/kg) | Cmax (ng/mL) | AUClast (ng*h/mL) | T1/2 (h) |

| 6.3 | 601 | 1230 | 0.69 |

| 12.5 | 1580 | 3450 | 1.10 |

| 25.0 | 3710 | 8150 | 2.20 |

Data represents mean values. Sourced from a study by Oguchi et al. published in Cancer Science.[3]

Pharmacodynamics

In vivo studies have shown that this compound effectively inhibits the phosphorylation of HER2, HER3, and downstream signaling proteins such as AKT and ERK in a dose-dependent manner.[3][5] This inhibition of key signaling pathways leads to increased levels of apoptosis markers like cleaved PARP.[3]

Preclinical Efficacy

This compound has demonstrated significant anti-tumor efficacy in various preclinical models. It has been shown to inhibit tumor growth in xenograft mouse models with HER2 amplification, HER2/EGFR exon 20 insertions, and EGFRvIII mutations.[3][7] Notably, this compound is brain-penetrable and has shown efficacy in intracranial xenograft models, suggesting its potential for treating primary and metastatic brain tumors.[3][6][7]

Key Experimental Protocols

This section outlines the methodologies for key experiments cited in the characterization of this compound.

Enzymatic Kinase Assay

Objective: To determine the in vitro inhibitory potency (IC50) of this compound against specific kinases.

Methodology:

-

Kinase and Substrate Preparation: Recombinant human HER2 cytoplasmic domain (HER2cyt) is used as the enzyme. A suitable peptide substrate is prepared in assay buffer.

-

Compound Dilution: this compound is serially diluted in DMSO to create a range of concentrations.

-

Kinase Reaction: The kinase, substrate, and ATP are combined in the wells of a microplate. The reaction is initiated by the addition of this compound or vehicle control.

-

Incubation: The reaction mixture is incubated at a controlled temperature for a specific period to allow for phosphorylation.

-

Detection: The level of substrate phosphorylation is quantified. A common method is the mobility shift assay or IMAP (Immobilized Metal Affinity-based Phosphorescence) assay, which measures the amount of phosphorylated substrate.[3]

-

Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.

Western Blot Analysis of ERBB Signaling

Objective: To assess the effect of this compound on the phosphorylation of ERBB family members and their downstream signaling proteins in cancer cells.

Methodology:

-

Cell Culture and Treatment: Cancer cell lines (e.g., SK-BR-3) are cultured to a suitable confluency and then treated with various concentrations of this compound or vehicle control for a specified duration (e.g., 3 or 48 hours).[3]

-

Cell Lysis: Cells are washed with PBS and then lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-HER2, HER2, p-AKT, AKT, p-ERK, ERK, cleaved PARP, BIM).[3]

-

Secondary Antibody Incubation and Detection: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the bands is quantified using densitometry software.

In Vivo Xenograft Tumor Models

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Methodology:

-

Cell Line and Animal Model: Human cancer cell lines with specific ERBB aberrations (e.g., NCI-N87, MCF10A_HER2/insYVMA_v) are used.[3] Immunocompromised mice (e.g., BALB/c nude mice) are used as the host.

-

Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of the mice.

-

Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers.

-

Treatment: Once the tumors reach a specified size, the mice are randomized into treatment and control groups. This compound is administered orally once daily at various doses.[3]

-

Efficacy Assessment: Tumor volume and body weight are measured throughout the study. The study is terminated when tumors in the control group reach a predetermined size.

-

Intracranial Model: For brain penetrability studies, cancer cells expressing luciferase are injected intracranially.[3] Tumor growth is monitored using bioluminescent imaging.[3] Survival of the mice is also a key endpoint.[3]

Signaling Pathways and Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

Caption: this compound inhibits EGFR and HER2 signaling pathways.

Caption: Preclinical to clinical development workflow for this compound.

References

- 1. This compound, a novel brain-penetrable pan-ERBB inhibitor, for tumors with HER2 and EGFR aberrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a novel brain‐penetrable pan‐ERBB inhibitor, for tumors with HER2 and EGFR aberrations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. Establishing Intracranial Brain Tumor Xenografts With Subsequent Analysis of Tumor Growth and Response to Therapy using Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Creating Anatomically Accurate and Reproducible Intracranial Xenografts of Human Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]

TAS2940: A Technical Guide to a Novel Brain-Penetrable Pan-ERBB Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of TAS2940, a potent, orally bioavailable, and irreversible pan-ERBB inhibitor. This compound demonstrates significant promise in treating solid tumors with aberrations in the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), including those with challenging brain metastases.[1][2][3][4] This document details the mechanism of action, preclinical efficacy, and available clinical data for this compound, presenting key findings in a structured format to support ongoing research and development in oncology.

Core Mechanism of Action

This compound is a small molecule inhibitor that covalently binds to and irreversibly inhibits the kinase activity of the ERBB family of receptor tyrosine kinases, primarily EGFR and HER2.[5] This targeted inhibition blocks downstream signaling pathways crucial for tumor cell proliferation, survival, and angiogenesis.[5][6] Preclinical studies have shown that this compound is effective against a variety of HER2 and EGFR mutations, including exon 20 insertions, which are often resistant to other tyrosine kinase inhibitors.[1][2] A key feature of this compound is its ability to penetrate the blood-brain barrier, making it a promising candidate for treating primary brain tumors and brain metastases.[1][2][3][7]

The following diagram illustrates the simplified ERBB signaling pathway and the inhibitory action of this compound.

Caption: Simplified ERBB signaling pathway and the inhibitory point of this compound.

Quantitative Efficacy Data

This compound has demonstrated potent inhibitory activity against wild-type and mutated forms of HER2 and EGFR. The following tables summarize key quantitative data from preclinical studies.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) |

| HER2 (Wild-Type) | 5.6 |

| HER2 V777L | 2.1 |

| HER2 A775_G776insYVMA | 1.0 |

Data sourced from publicly available preclinical data.[4][6]

Table 2: In Vivo Antitumor Activity of this compound in Xenograft Models

| Xenograft Model | Cancer Type | Genetic Aberration | Route of Administration | Dosage | Outcome |

| NCI-N87 | Gastric Cancer | HER2 Amplification | Oral | 3.1-25 mg/kg, daily | Tumor growth inhibition |

| Patient-Derived | NSCLC | HER2 Exon 20 Insertion | Oral | Not specified | Tumor growth inhibition |

| Patient-Derived | Glioblastoma | EGFRvIII Mutation | Oral | Not specified | Tumor growth inhibition |

| NCI-N87 (Intracranial) | Gastric Cancer | HER2 Amplification | Oral | 25 mg/kg, daily | Decreased tumor volume and improved survival |

| NCI-H1975 (Intracranial) | NSCLC | EGFR Exon 20 Insertion | Oral | Not specified | Decreased tumor volume |

Data compiled from preclinical studies.[1][2][6][8][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for key experiments used to evaluate the efficacy of this compound.

Enzymatic Kinase Assay

This assay determines the concentration of this compound required to inhibit 50% of the enzymatic activity (IC50) of target kinases.

Protocol:

-

Reagents: Recombinant human HER2 cytoplasmic domain, ATP, and a suitable substrate peptide.

-

Procedure:

-

The recombinant HER2 kinase is incubated with varying concentrations of this compound.

-

The kinase reaction is initiated by the addition of ATP and the substrate peptide.

-

After a defined incubation period, the reaction is stopped.

-

The amount of phosphorylated substrate is quantified using a suitable detection method (e.g., ELISA, fluorescence polarization).

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

The following diagram illustrates the workflow for the enzymatic kinase assay.

Caption: Workflow for a typical enzymatic kinase assay to determine IC50 values.

In-Cell Western Assay

This assay measures the inhibition of HER2 and EGFR phosphorylation within intact cells.

Protocol:

-

Cell Culture: MCF10A cells stably expressing wild-type or mutant forms of HER2 or EGFR are cultured in appropriate media.

-

Treatment: Cells are treated with this compound or a control compound (e.g., poziotinib) for a specified duration (e.g., 4 hours).

-

Fixation and Permeabilization: Cells are fixed with formaldehyde (B43269) and permeabilized with a detergent-based solution.

-

Immunostaining: Cells are incubated with primary antibodies specific for phosphorylated HER2 (Tyr1196) or EGFR (Tyr1068), followed by incubation with fluorescently labeled secondary antibodies.

-

Detection: The fluorescence intensity is measured using an imaging system.

-

Analysis: The level of protein phosphorylation is quantified and normalized to the total protein content.

The following diagram illustrates the workflow for the in-cell western assay.

Caption: Experimental workflow for the in-cell western assay.

In Vivo Xenograft Studies

These studies evaluate the antitumor efficacy of this compound in animal models.

Protocol:

-

Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.

-

Tumor Implantation: Human cancer cells (e.g., NCI-N87) are implanted either subcutaneously or intracranially.

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered orally at specified doses and schedules.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers for subcutaneous tumors or bioluminescence imaging for intracranial tumors.

-

Survival Analysis: The survival of the mice in each group is monitored.

-

Pharmacodynamic Analysis: At the end of the study, tumors may be excised to analyze the levels of phosphorylated HER2 and other biomarkers.

The following diagram illustrates the logical relationship in the design of in vivo xenograft studies.

Caption: Logical flow of in vivo xenograft studies for evaluating this compound efficacy.

Clinical Development

This compound is currently being evaluated in a Phase 1, first-in-human, open-label, multicenter study (NCT04982926).[8][10][11] The study is assessing the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary antitumor activity of this compound in patients with locally advanced or metastatic solid tumors harboring HER2 or EGFR aberrations who have exhausted standard treatment options.[3][8][10] The study consists of a dose-escalation part to determine the maximum tolerated dose and a dose-expansion part to evaluate efficacy in specific tumor types, including non-small cell lung cancer, HER2-positive breast cancer, and glioblastoma.[8][11]

Conclusion

This compound is a promising novel pan-ERBB inhibitor with a unique profile that includes potent activity against a range of HER2 and EGFR aberrations and the ability to penetrate the blood-brain barrier. Preclinical data strongly support its potential as a therapeutic agent for solid tumors, particularly those with brain metastases or primary brain tumors. The ongoing Phase 1 clinical trial will provide crucial data on the safety and efficacy of this compound in human subjects and will be instrumental in defining its future role in oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a novel brain-penetrable pan-ERBB inhibitor, for tumors with HER2 and EGFR aberrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound for Advanced Cancer · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]

- 4. This compound | pan-ERBB inhibitor | Probechem Biochemicals [probechem.com]

- 5. Facebook [cancer.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. ascopubs.org [ascopubs.org]

- 9. This compound, a novel brain‐penetrable pan‐ERBB inhibitor, for tumors with HER2 and EGFR aberrations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Study of this compound in Participants With Locally Advanced or Metastatic Solid Tumor Cancer | Clinical Research Trial Listing [centerwatch.com]

- 11. ascopubs.org [ascopubs.org]

TAS2940: A Technical Whitepaper on a Novel Pan-ERBB Inhibitor Targeting EGFR and HER2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Genetic alterations in the human epidermal growth factor receptor (HER) family, particularly EGFR (HER1) and HER2, are well-established drivers of oncogenesis in a variety of solid tumors, including breast cancer, non-small cell lung cancer (NSCLC), and glioblastoma.[1][2] These alterations can include gene amplification, protein overexpression, and activating mutations, leading to dysregulated signaling and uncontrolled cell proliferation and survival.[3] While targeted therapies against EGFR and HER2 have shown clinical success, acquired resistance and poor central nervous system (CNS) penetration remain significant challenges.[2][4]

TAS2940 is an orally bioavailable, irreversible, and selective pan-ERBB inhibitor designed to address these unmet medical needs.[5][6] It has demonstrated potent preclinical activity against a range of cancers harboring HER2 and EGFR aberrations, including those with exon 20 insertion mutations, which are often resistant to other tyrosine kinase inhibitors (TKIs).[1][7] Notably, this compound exhibits significant brain penetrability, suggesting its potential for treating primary brain tumors and brain metastases.[4][8] A Phase 1 clinical trial (NCT04982926) is currently underway to evaluate the safety, tolerability, and preliminary antitumor activity of this compound in patients with advanced solid tumors harboring HER2/EGFR aberrations.[9][10]

This technical guide provides an in-depth overview of the preclinical data and core methodologies related to this compound, with a focus on its activity against EGFR and HER2.

Mechanism of Action

This compound is a covalent inhibitor that targets the ATP-binding site of EGFR and HER2, leading to the irreversible inhibition of their kinase activity.[11] This, in turn, blocks the autophosphorylation of these receptors and the subsequent activation of downstream signaling pathways critical for tumor cell growth and survival, namely the PI3K/AKT and MAPK/ERK pathways.[5][12][13] this compound has shown high selectivity for the ERBB family of kinases.[8]

Preclinical Efficacy

The preclinical antitumor activity of this compound has been evaluated in a range of in vitro and in vivo models.

In Vitro Activity

This compound has demonstrated potent inhibitory activity against wild-type and various mutant forms of HER2 and EGFR. The half-maximal inhibitory concentrations (IC50) from enzymatic and cell-based assays are summarized below.

| Target | Assay Type | IC50 (nM) | Reference |

| HER2 (Wild-Type) | Enzymatic | 5.6 | [5][14] |

| HER2 V777L | Enzymatic | 2.1 | [5][14] |

| HER2 A775_G776insYVMA | Enzymatic | 1.0 | [5][14] |

| EGFR (Wild-Type) | Cell-based | - | [12] |

| EGFRvIII | Cell-based | - | [1] |

| HER2/EGFR Exon 20 Insertions | Cell Proliferation | Potent | [8] |

Further specific IC50 values for EGFR variants were not detailed in the provided search results.

Treatment of HER2-positive cancer cell lines, such as SK-BR-3, with this compound resulted in the inhibition of HER2 and HER3 phosphorylation, as well as the phosphorylation of downstream effectors AKT and ERK.[12] This was accompanied by an increase in the pro-apoptotic proteins BIM and cleaved PARP.[5][12]

In Vivo Efficacy

This compound has shown significant antitumor activity in various mouse xenograft models of human cancers with HER2/EGFR aberrations.

| Xenograft Model | Cancer Type | Genetic Aberration | Dosing | Outcome | Reference |

| NCI-N87 | Gastric Cancer | HER2 Amplification | 3.1-25 mg/kg, p.o., daily for 14 days | Tumor growth inhibition | [5][7] |

| MCF10A_HER2/insYVMA_v | Breast Cancer Model | HER2 Exon 20 Insertion | p.o., daily for 14 days | Tumor growth inhibition | [7] |

| NCI-H1975 EGFR D770_N771insSVD | NSCLC | EGFR Exon 20 Insertion | p.o., daily for 14 days | Tumor growth inhibition | [7] |

| Glioblastoma PDX35 | Glioblastoma | EGFR Amplification | p.o., daily for 11 days | Tumor growth inhibition | [7] |

| NCI-N87 Intracranial | Gastric Cancer | HER2 Amplification | Dose-dependent | Tumor regression and prolonged survival | [2][9] |

| Breast Cancer Intracranial | Breast Cancer | HER2 Amplification | - | Reduced tumor burden, increased survival | [4][15] |

| NSCLC Intracranial | NSCLC | HER2 Exon 20 Insertion | - | Reduced tumor burden, increased survival | [4][15] |

| Glioblastoma Intracranial | Glioblastoma | EGFR Amplification | - | Reduced tumor burden, increased survival | [4][15] |

Pharmacokinetics

Pharmacokinetic studies of this compound were conducted in male BALB/cAJcl-nu/nu mice. After a single oral dose, the maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC) increased in a dose-dependent manner.[12]

| Dose (mg/kg) | Cmax (ng/mL) | Apparent Half-life (h) | Reference |

| 6.3 | 601 | 0.69-2.20 | [12] |

| 12.5 | - | 0.69-2.20 | [12] |

| 25.0 | 3710 | 0.69-2.20 | [12] |

Detailed Cmax and AUC values for all doses were not available in the provided search results.

Importantly, this compound has demonstrated greater brain penetrability compared to other ERBB inhibitors like poziotinib, tucatinib, and neratinib.[4][8][15]

Signaling Pathways

This compound inhibits the downstream signaling pathways mediated by EGFR and HER2. The primary pathways affected are the PI3K/AKT and MAPK/ERK cascades, which are crucial for cell proliferation, survival, and differentiation.[12]

References

- 1. youtube.com [youtube.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Development of Orthotopic Patient-Derived Xenograft Models of Pediatric Intracranial Tumors | Springer Nature Experiments [experiments.springernature.com]

- 5. mdpi.com [mdpi.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Establishing Intracranial Brain Tumor Xenografts With Subsequent Analysis of Tumor Growth and Response to Therapy using Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. A Simple Guide Screw Method for Intracranial Xenograft Studies in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]

- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 13. promega.com [promega.com]

- 14. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Blood-Brain Barrier: A Technical Guide to the Preclinical Brain Penetrability of TAS2940

For Immediate Release

[City, State] – December 4, 2025 – In the landscape of targeted cancer therapy, the development of agents capable of effectively reaching tumors within the central nervous system (CNS) remains a critical challenge. This technical guide provides an in-depth analysis of the preclinical brain penetrability of TAS2940, a novel, irreversible pan-ERBB inhibitor. The data presented herein, primarily derived from seminal preclinical studies, offer valuable insights for researchers, scientists, and drug development professionals engaged in the pursuit of effective treatments for primary and metastatic brain cancers.

This compound is an orally bioavailable small molecule inhibitor designed to target epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), key drivers in the pathogenesis of various solid tumors, including breast cancer, non-small cell lung cancer (NSCLC), and glioblastoma.[1][2] Its efficacy in preclinical models is particularly noteworthy for its ability to penetrate the blood-brain barrier (BBB) and exert its therapeutic effects on intracranial tumors.[3][4]

Quantitative Assessment of Brain Penetrability

The brain penetrability of a compound is quantitatively assessed by the unbound brain-to-plasma concentration ratio (Kp,uu,brain), a key parameter that corrects for plasma and brain tissue binding and provides a direct measure of a drug's ability to cross the BBB. Preclinical studies in mice have demonstrated that this compound possesses favorable brain penetration characteristics compared to other ERBB inhibitors.

A key study demonstrated that this compound achieves a Kp,uu,brain value of approximately 0.3.[5] This value is significant as it indicates that the unbound concentration of this compound in the brain is about 30% of its unbound concentration in the plasma, suggesting a noteworthy ability to access the CNS.[5]

| Compound | Unbound Brain-to-Plasma Ratio (Kp,uu,brain) | Animal Model | Reference |

| This compound | ~0.3 | BALB/cAJcl-nu/nu mice | [5] |

| Lapatinib | < 0.1 | BALB/cAJcl-nu/nu mice | [5] |

| Neratinib | < 0.1 | BALB/cAJcl-nu/nu mice | [5] |

| Tucatinib | ~0.15 | BALB/cAJcl-nu/nu mice | [5] |

| Poziotinib | < 0.1 | BALB/cAJcl-nu/nu mice | [5] |

| Osimertinib | ~0.2 | BALB/cAJcl-nu/nu mice | [5] |

Experimental Protocols

The determination of this compound's brain penetrability involved rigorous preclinical experimental designs. The following methodologies are based on published studies.[5]

In Vivo Brain Penetrability Study

-

Animal Model: Male BALB/cAJcl-nu/nu mice, 6 weeks old, were used for these studies.[5]

-

Dosing: A single oral dose of this compound was administered. The specific dose was not detailed in the available abstract, but pharmacokinetic studies were conducted at 6.3, 12.5, and 25.0 mg/kg.[5][6]

-

Sample Collection: Blood and brain tissues were collected at the time of maximum plasma concentration (Tmax), which was determined to be 0.5 hours for this compound.[5]

-

Sample Processing:

-

Plasma: Blood samples were centrifuged to obtain plasma.[5]

-

Brain: Brain tissue was homogenized in 3x purified water.[5]

-

Both plasma and brain homogenates were deproteinized using ethanol (B145695) containing an internal standard and then filtered.[5]

-

-

Analytical Method: The concentrations of this compound in plasma and brain homogenates were quantified using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[5]

-

Determination of Unbound Fraction: The unbound fractions of this compound in mouse plasma and brain homogenate were determined using the equilibrium dialysis method.[5]

-

Calculation of Kp,uu,brain: The unbound brain-to-unbound plasma concentration ratio was calculated to assess brain penetrability.[5]

Signaling Pathway and Mechanism of Action

This compound functions as a covalent, irreversible pan-ERBB inhibitor, targeting both EGFR and HER2.[5][6] Its mechanism of action involves binding to these receptors and inhibiting their phosphorylation, which in turn blocks downstream signaling pathways crucial for tumor cell proliferation and survival.[3][6] The primary signaling cascades affected are the PI3K/AKT and MAPK/ERK pathways.

References

- 1. Facebook [cancer.gov]

- 2. ascopubs.org [ascopubs.org]

- 3. This compound, a novel brain-penetrable pan-ERBB inhibitor, for tumors with HER2 and EGFR aberrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. This compound, a novel brain‐penetrable pan‐ERBB inhibitor, for tumors with HER2 and EGFR aberrations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

TAS2940: A Technical Deep Dive into its Irreversible Binding with ERBB Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAS2940 is an investigational, orally bioavailable, and brain-penetrable small molecule that acts as an irreversible, pan-ERBB inhibitor.[1][2] It demonstrates potent and selective activity against epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), including various mutations such as exon 20 insertions.[3][4] This technical guide provides a comprehensive overview of the core attributes of this compound, focusing on its mechanism of irreversible binding, preclinical efficacy, and the experimental methodologies used in its evaluation.

Introduction

The ERBB family of receptor tyrosine kinases, which includes EGFR (ERBB1), HER2 (ERBB2), HER3 (ERBB3), and HER4 (ERBB4), are critical mediators of cell proliferation, survival, and differentiation.[5] Genetic aberrations in EGFR and HER2, such as amplifications and mutations, are well-established oncogenic drivers in a variety of solid tumors, including non-small cell lung cancer (NSCLC), breast cancer, and glioblastoma.[5][6] While targeted therapies have revolutionized the treatment of these cancers, the emergence of resistance and the challenge of treating brain metastases remain significant clinical hurdles.[7][8]

This compound has been developed to address these unmet needs. Its covalent binding mechanism offers the potential for a more durable and potent inhibition of ERBB signaling.[3][9] Furthermore, its ability to penetrate the blood-brain barrier makes it a promising candidate for the treatment of primary brain tumors and brain metastases.[3][8]

Mechanism of Irreversible Binding

This compound is a covalent inhibitor, meaning it forms a permanent bond with its target protein.[3][9] This irreversible binding occurs through the interaction of an electrophilic moiety on this compound with a nucleophilic cysteine residue located in the ATP-binding pocket of the EGFR and HER2 kinase domains.[10] This covalent bond locks the receptor in an inactive conformation, thereby preventing ATP from binding and blocking downstream signaling.

The formation of this covalent adduct was confirmed by liquid chromatography-mass spectrometry (LC-MS) analysis of the recombinant human HER2 cytoplasmic domain incubated with this compound.[3][9]

Quantitative Analysis of In Vitro Potency

The inhibitory activity of this compound has been quantified through various in vitro assays, including enzymatic kinase assays and cell-based proliferation assays. The data consistently demonstrates the high potency of this compound against wild-type and mutated forms of HER2 and EGFR.

Table 1: Enzymatic Inhibitory Activity of this compound against HER2 Kinase

| Target | IC50 (nM) |

| HER2 (Wild-Type) | 5.6 |

| HER2 V777L | 2.1 |

| HER2 A775_G776insYVMA | 1.0 |

Data sourced from ProbeChem and MedchemExpress.[2][11]

Table 2: Growth Inhibitory (GI50) Activity of this compound in Cancer Cell Lines

| Cell Line | ERBB Aberration | GI50 (nM) |

| NCI-H1975 | EGFR L858R/T790M | 8.71 ± 4.56 |

| NCI-H1975_EGFR_exon20ins_SVD | EGFR exon 20 insertion | 8.71 ± 4.56 |

| NIH/3T3_EGFR vIII | EGFR vIII mutation | 26.4 ± 2.3 |

| NCI-H460 | KRAS mutation (Q61H) | >1000 |

Data represents the mean ± SD from three independent experiments.[5]

Preclinical Efficacy

This compound has demonstrated significant antitumor activity in both subcutaneous and intracranial xenograft models of human cancers with ERBB aberrations.[3][6] Oral administration of this compound led to dose-dependent tumor growth inhibition and, in some cases, tumor regression.[12] Notably, in intracranial models, this compound treatment resulted in a significant survival benefit, highlighting its potential for treating brain tumors and metastases.[3][8]

Signaling Pathways and Experimental Workflows

ERBB Signaling Pathway and this compound Inhibition

The following diagram illustrates the canonical ERBB signaling pathway and the point of intervention for this compound.

Experimental Workflow for In Vitro Kinase Assay

The following diagram outlines a typical workflow for an in vitro kinase assay to determine the IC50 value of this compound.

Detailed Experimental Protocols

Enzymatic Kinase Assay

To determine the IC50 values of this compound against ERBB family kinases, enzymatic assays were conducted.[5] Recombinant human HER2 or EGFR kinase domains were incubated with a peptide substrate and ATP in the presence of varying concentrations of this compound.[5] The kinase activity was measured by quantifying the amount of phosphorylated substrate, often using methods like the ADP-Glo assay or an off-chip mobility shift assay.[5] The concentration of this compound that inhibited 50% of the kinase activity (IC50) was then calculated from the dose-response curves.[5][9]

Cell Growth Inhibition Assay

The antiproliferative activity of this compound was assessed using various cancer cell lines with known ERBB mutational status.[3] Cells were seeded in 96-well plates and treated with a range of this compound concentrations for a period of 3 days.[5] Cell viability was then measured using a colorimetric assay, such as the CellTiter-Glo® luminescent cell viability assay. The concentration of this compound that resulted in 50% growth inhibition (GI50) was determined.[5]

Western Blot Analysis

To investigate the effect of this compound on ERBB signaling pathways, western blot analysis was performed.[3][5] Cancer cells were treated with this compound for specified durations. Subsequently, cells were lysed, and protein extracts were separated by SDS-PAGE and transferred to a membrane.[13] The membranes were then probed with primary antibodies specific for phosphorylated and total forms of ERBB receptors (EGFR, HER2, HER3) and downstream signaling molecules (e.g., AKT, ERK).[11][13] This allowed for the visualization and quantification of the inhibition of protein phosphorylation.[13]

In Vivo Xenograft Studies

The in vivo efficacy of this compound was evaluated in immunodeficient mice bearing subcutaneous or intracranial tumors derived from human cancer cell lines.[3][6] this compound was administered orally at various doses and schedules.[5] Tumor growth was monitored over time by measuring tumor volume.[5] For intracranial models, tumor burden was often assessed using bioluminescence imaging, and survival was a key endpoint.[5]

Clinical Development

A Phase 1, first-in-human, open-label clinical trial of this compound is currently underway (NCT04982926).[9][12][14] This study is evaluating the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of this compound in patients with advanced solid tumors harboring EGFR or HER2 aberrations.[12]

Conclusion

This compound is a potent, irreversible, and brain-penetrable pan-ERBB inhibitor with a promising preclinical profile. Its covalent mechanism of action and ability to target a range of ERBB aberrations, including those in the central nervous system, position it as a potentially valuable therapeutic agent for patients with difficult-to-treat cancers. The ongoing clinical evaluation will be crucial in determining its safety and efficacy in the patient population.

References

- 1. Facebook [cancer.gov]

- 2. This compound | pan-ERBB inhibitor | Probechem Biochemicals [probechem.com]

- 3. researchgate.net [researchgate.net]

- 4. taihooncology.com [taihooncology.com]

- 5. This compound, a novel brain‐penetrable pan‐ERBB inhibitor, for tumors with HER2 and EGFR aberrations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a novel brain-penetrable pan-ERBB inhibitor, for tumors with HER2 and EGFR aberrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications [mdpi.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. ascopubs.org [ascopubs.org]

- 13. researchgate.net [researchgate.net]

- 14. A Study of this compound in Participants With Locally Advanced or Metastatic Solid Tumor Cancer [ctv.veeva.com]

TAS2940: A Pan-ERBB Inhibitor Demonstrating Preclinical Activity Against HER2 Exon 20 Insertions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Epidermal Growth Factor Receptor 2 (HER2) is a well-established oncogenic driver, and activating mutations within its gene, ERBB2, are implicated in the pathogenesis of various solid tumors, including a subset of non-small cell lung cancer (NSCLC). Among these mutations, insertions in exon 20 represent a particular therapeutic challenge, often conferring resistance to conventional HER2-targeted therapies. TAS2940, a novel, orally bioavailable, irreversible pan-ERBB inhibitor, has emerged as a promising agent with potent preclinical activity against cancers harboring HER2 and Epidermal Growth Factor Receptor (EGFR) aberrations, including HER2 exon 20 insertions.[1][2] This technical guide provides an in-depth overview of the preclinical data, mechanism of action, and relevant experimental methodologies for studying the activity of this compound against HER2 exon 20 insertion mutations.

Core Mechanism of Action

This compound is a small molecule inhibitor that targets and covalently binds to the kinase domains of ERBB family members, including HER2 and EGFR.[3] This irreversible binding blocks the autophosphorylation and subsequent activation of downstream signaling pathways crucial for tumor cell proliferation and survival, such as the PI3K-AKT and MEK-ERK pathways.[4] Preclinical studies have demonstrated that this compound can selectively inhibit the phosphorylation of its targets and induce apoptosis in cancer cells with ERBB aberrations.[1][3] A key feature of this compound is its ability to penetrate the blood-brain barrier, suggesting potential efficacy against brain metastases, a common complication in patients with HER2-positive cancers.[2][3]

Quantitative Data Summary

The preclinical efficacy of this compound has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Cell Line/Target | Mutation | IC50 (nM) | Reference |

| HER2 (Wild-Type) | - | 5.6 | [5] |

| HER2 | V777L | 2.1 | [5] |

| HER2 | A775_G776insYVMA | 1.0 | [5] |

Table 2: In Vivo Antitumor Efficacy of this compound in Xenograft Models

| Xenograft Model | Cancer Type | HER2/EGFR Aberration | Treatment | Tumor Growth Inhibition/Response | Reference |

| Subcutaneous Xenograft | Breast Cancer | HER2 Amplification | This compound (3.1-25 mg/kg, p.o., daily) | Dose-dependent tumor growth inhibition | [5] |

| Subcutaneous Xenograft | NSCLC | HER2/EGFR Exon 20 Insertions | This compound (3.1-25 mg/kg, p.o., daily) | Tumor growth inhibition | [5][6] |

| Intracranial Xenograft | NSCLC | HER2 Exon 20 Insertion | This compound | Reduced tumor burden and increased survival | [2] |

| Intracranial Xenograft | Breast Cancer | HER2 Amplification | This compound | Reduced tumor burden and increased survival | [2] |

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the activity of this compound against HER2 exon 20 insertions.

Generation of Stable Cell Lines with HER2 Exon 20 Insertions

Objective: To create cellular models for in vitro testing of this compound's efficacy against specific HER2 exon 20 insertion mutations.

Protocol:

-

Construct Generation: Synthesize the desired HER2 exon 20 insertion mutation (e.g., A775_G776insYVMA) and subclone it into a suitable mammalian expression vector (e.g., pcDNA5/FRT/TO).

-

Cell Line Selection: Utilize a host cell line amenable to stable transfection, such as Flp-In T-REx-HEK 293 cells, which allows for tetracycline-inducible expression of the gene of interest.

-

Transfection: Co-transfect the host cell line with the expression vector containing the HER2 exon 20 insertion mutant and a Flp recombinase expression plasmid according to the manufacturer's protocol.

-

Selection: Forty-eight hours post-transfection, begin selection of stably transfected cells by adding the appropriate selection antibiotics (e.g., hygromycin B and blasticidin) to the culture medium.

-

Expansion and Validation: Expand the resulting antibiotic-resistant colonies and validate the expression of the HER2 exon 20 insertion mutant via Western blot analysis and Sanger sequencing. Induce protein expression by treating the cells with doxycycline.[7]

In Vitro Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of this compound required to inhibit 50% of the kinase activity of wild-type and mutant HER2.

Protocol:

-

Cell Culture: Plate cells harboring wild-type HER2 or a specific HER2 exon 20 insertion mutation in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., ranging from picomolar to micromolar concentrations) for a specified period (e.g., 72 hours).

-

Cell Viability Assessment: Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Plot the percentage of cell viability against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Western Blot Analysis of HER2 Signaling Pathway

Objective: To assess the effect of this compound on the phosphorylation status of HER2 and its downstream signaling proteins.

Protocol:

-

Cell Treatment and Lysis: Treat cells expressing the HER2 exon 20 insertion with varying concentrations of this compound for a defined time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies specific for total HER2, phosphorylated HER2 (p-HER2), total AKT, phosphorylated AKT (p-AKT), total ERK, and phosphorylated ERK (p-ERK).

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.[8][9][10][11]

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor activity of this compound in a living organism.

Protocol:

-

Animal Model: Use immunocompromised mice (e.g., BALB/c nude mice).

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells harboring a HER2 exon 20 insertion mutation (e.g., 5 x 10^6 cells in a mixture of media and Matrigel) into the flank of each mouse.[12]

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound orally at various doses (e.g., 3.1-25 mg/kg) daily. The control group should receive the vehicle.

-

Efficacy Evaluation: Continue treatment for a specified period (e.g., 14-21 days). Monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).[5][13][14][15]

Visualizations

HER2 Signaling Pathway and this compound Inhibition

Caption: Constitutive activation of HER2 with exon 20 insertions and its inhibition by this compound.

Experimental Workflow for In Vitro Evaluation of this compound

Caption: Workflow for assessing the in vitro activity of this compound.

Experimental Workflow for In Vivo Xenograft Study

Caption: Workflow for evaluating the in vivo efficacy of this compound.

Clinical Development

A first-in-human, open-label, multicenter Phase 1 clinical trial (NCT04982926) is currently underway to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound in patients with advanced solid tumors harboring HER2 or EGFR aberrations.[16][17] The study consists of a dose-escalation part and a dose-expansion part, with specific cohorts for patients with NSCLC and HER2-positive breast cancer.[17]

Conclusion

This compound has demonstrated significant preclinical activity against HER2 exon 20 insertion mutations, a patient population with high unmet medical need. Its potent and irreversible inhibition of the ERBB family of receptors, coupled with its ability to cross the blood-brain barrier, positions it as a promising therapeutic candidate. The ongoing clinical evaluation of this compound will be crucial in determining its safety and efficacy in patients with tumors driven by HER2 exon 20 insertions and other ERBB alterations. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this field.

References

- 1. This compound, a novel brain-penetrable pan-ERBB inhibitor, for tumors with HER2 and EGFR aberrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. This compound, a novel brain‐penetrable pan‐ERBB inhibitor, for tumors with HER2 and EGFR aberrations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HER2 Exon 20 Insertion Mutations in Lung Adenocarcinoma: Case Series and Response to Pyrotinib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Solid Tumor - this compound - HER-2 exon 20 insertion - LARVOL VERI [veri.larvol.com]

- 7. Constructs and generation of stable cell lines [protocols.io]

- 8. benchchem.com [benchchem.com]

- 9. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. dctd.cancer.gov [dctd.cancer.gov]

- 15. researchgate.net [researchgate.net]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

- 17. ascopubs.org [ascopubs.org]

TAS2940: A Brain-Penetrant Pan-ERBB Inhibitor for EGFR-Mutated Non-Small Cell Lung Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of TAS2940, a novel, orally bioavailable, and irreversible pan-ERBB inhibitor, with a specific focus on its application for non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) mutations. This compound has demonstrated potent activity against a variety of EGFR and HER2 aberrations, including challenging exon 20 insertions, and notable brain penetrability, addressing a critical unmet need in the treatment of NSCLC with brain metastases.[1][2][3]

Mechanism of Action

This compound is a small molecule inhibitor that targets and covalently binds to both the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[4] This irreversible binding inhibits the tyrosine kinase activity of these receptors, thereby blocking downstream signaling pathways crucial for tumor cell proliferation, survival, and angiogenesis.[4][5][6] The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[5][7] By inhibiting these cascades, this compound can induce apoptosis and suppress tumor growth in cancers dependent on EGFR and/or HER2 signaling.[8]

Signaling Pathway Inhibition by this compound

Preclinical Efficacy

Preclinical studies have demonstrated the potent and broad-spectrum anti-tumor activity of this compound in various in vitro and in vivo models of NSCLC with EGFR mutations.

In Vitro Activity

This compound has shown significant inhibitory effects on the proliferation of NSCLC cell lines with diverse EGFR and HER2 mutations. Its potency is highlighted by low nanomolar half-maximal inhibitory concentrations (IC50).

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Reference |

|---|---|---|

| HER2 (Wild-Type) | 5.6 | [8][9] |

| HER2 (V777L) | 2.1 | [8][9] |

| HER2 (A775_G776insYVMA) | 1.0 |[8][9] |

Data synthesized from available preclinical study results.[8][9]

Furthermore, this compound effectively inhibits the phosphorylation of HER2, HER3, and downstream signaling proteins such as AKT and ERK in a dose-dependent manner.[8] Treatment with this compound also leads to an increase in pro-apoptotic proteins like BIM and cleaved PARP.[8]

In Vivo Efficacy

In vivo studies using xenograft models have corroborated the in vitro findings, demonstrating significant tumor growth inhibition upon oral administration of this compound.

Table 2: In Vivo Antitumor Efficacy of this compound in Xenograft Models

| Model Type | Aberration | Treatment | Outcome | Reference |

|---|---|---|---|---|

| Subcutaneous Xenograft | HER2 Amplification | This compound (3.1-25 mg/kg, p.o., daily) | Dose-dependent tumor growth inhibition | [10] |

| Subcutaneous Xenograft | HER2/EGFR Exon 20 Insertions | This compound (3.1-25 mg/kg, p.o., daily) | Dose-dependent tumor growth inhibition | [10] |

| Subcutaneous Xenograft | EGFRvIII Mutation | This compound (3.1-25 mg/kg, p.o., daily) | Dose-dependent tumor growth inhibition | [10] |

| Intracranial Xenograft | HER2 Amplification, HER2 Exon 20 Insertion, EGFR Amplification | this compound | Reduced tumor burden and prolonged survival |[1][2][3] |

Data compiled from published preclinical research.[1][3][10]

A notable feature of this compound is its ability to penetrate the blood-brain barrier, leading to significant efficacy in intracranial xenograft models.[2][3] This is a crucial advantage for treating NSCLC patients who have or are at high risk of developing brain metastases.[3]

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the efficacy of this compound.

In Vitro Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various EGFR and HER2 kinase domains.

-

Methodology:

-

Recombinant human EGFR or HER2 kinase domains (wild-type and mutant forms) are used.

-

The kinase reaction is initiated in a buffer containing ATP and a suitable substrate (e.g., Poly(Glu, Tyr) 4:1).

-

Serial dilutions of this compound are added to the reaction mixture.

-

The reaction is incubated at room temperature for a specified period (e.g., 60 minutes).

-

The amount of ADP produced, which is proportional to kinase activity, is quantified using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[11]

-

Cell Proliferation Assay (MTT/MTS Assay)

-

Objective: To assess the effect of this compound on the viability and proliferation of NSCLC cell lines.

-

Methodology:

-

NSCLC cells with known EGFR/HER2 mutation status are seeded in 96-well plates (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

-

The cells are treated with serial dilutions of this compound or a vehicle control (e.g., DMSO).

-

The plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT or MTS reagent is added to each well, and the plates are incubated for 1-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

The formazan is solubilized, and the absorbance is measured at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

Cell viability is expressed as a percentage relative to the vehicle-treated control, and IC50 values are determined from the dose-response curves.[11][12]

-

Western Blot Analysis

-

Objective: To evaluate the effect of this compound on the phosphorylation of EGFR, HER2, and downstream signaling proteins.

-

Methodology:

-

NSCLC cells are seeded in 6-well plates and grown to 70-80% confluency.

-

Cells are pre-treated with various concentrations of this compound for a specified duration (e.g., 2-4 hours).

-

If necessary, cells are stimulated with a ligand like EGF (e.g., 100 ng/mL) to induce receptor phosphorylation.

-

Cells are washed with ice-cold PBS and lysed using a buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of EGFR, HER2, AKT, and ERK. A loading control antibody (e.g., GAPDH or β-actin) is also used.

-

The membrane is then incubated with HRP-conjugated secondary antibodies.

-

Protein bands are visualized using a chemiluminescent substrate and an imaging system.[12][13]

-

In Vivo Xenograft Studies

-

Objective: To assess the in vivo antitumor activity of this compound.

-

Methodology:

-

Immunocompromised mice (e.g., nude mice) are subcutaneously or intracranially injected with human NSCLC cells harboring EGFR or HER2 mutations.

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

This compound is administered orally at various dose levels, typically once daily. The control group receives a vehicle solution.

-

Tumor volume is measured regularly (e.g., twice weekly) using calipers. For intracranial models, tumor burden can be monitored via bioluminescence imaging.

-

Animal body weight and general health are monitored as indicators of toxicity.

-

At the end of the study, the percentage of tumor growth inhibition is calculated for each treatment group relative to the control group. For survival studies, the time to a predetermined endpoint is recorded.[2][14]

-

General Experimental Workflow

Clinical Development

This compound is currently being evaluated in a Phase 1, first-in-human clinical trial (NCT04982926).[3][15] This open-label study is designed to assess the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of this compound in patients with advanced solid tumors, including NSCLC, glioblastoma, and breast cancer, that harbor EGFR and/or HER2 alterations.[15] The study consists of a dose-escalation part to determine the maximum tolerated dose, followed by a dose-expansion part to further evaluate efficacy in specific patient cohorts.[15]

Conclusion

This compound is a promising pan-ERBB inhibitor with potent activity against a range of EGFR and HER2 mutations relevant to NSCLC, including the difficult-to-treat exon 20 insertions. Its demonstrated preclinical efficacy, coupled with its ability to penetrate the blood-brain barrier, positions it as a potentially valuable therapeutic option for a patient population with a high unmet medical need. The ongoing clinical evaluation will be critical in defining its safety profile and clinical utility in patients with EGFR-mutated NSCLC and other solid tumors.

References

- 1. This compound, a novel brain‐penetrable pan‐ERBB inhibitor, for tumors with HER2 and EGFR aberrations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel brain-penetrable pan-ERBB inhibitor, for tumors with HER2 and EGFR aberrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Facebook [cancer.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | pan-ERBB inhibitor | Probechem Biochemicals [probechem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Novel EGFR-Mutant Mouse Models of Lung Adenocarcinoma Reveal Adaptive Immunity Requirement for Durable Osimertinib Response - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ascopubs.org [ascopubs.org]

TAS2940: A Technical Guide to its Preclinical Activity in HER2-Positive Breast Cancer Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAS2940 is an orally bioavailable, irreversible pan-ERBB inhibitor demonstrating significant preclinical activity against tumors with human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR) aberrations.[1][2][3] Developed by Taiho Pharmaceutical, this small molecule inhibitor is currently in Phase 1 clinical trials for advanced or metastatic solid tumors, including a cohort for HER2-positive breast cancer.[4][5][6] This technical guide provides an in-depth overview of the preclinical data for this compound in HER2-positive breast cancer models, focusing on its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.

Core Mechanism of Action

This compound functions as a covalent inhibitor of the ERBB family of receptor tyrosine kinases, with high potency against HER2.[7] Its irreversible binding to the kinase domain leads to sustained inhibition of downstream signaling pathways crucial for tumor cell proliferation and survival.[8][9] Preclinical studies have shown that this compound effectively inhibits the phosphorylation of HER2 and HER3, subsequently blocking the activation of key downstream effectors such as AKT and ERK.[8][9] This sustained signaling inhibition induces apoptosis, as evidenced by the increased levels of B-cell lymphoma 2 interacting mediator of cell death (BIM) and cleaved poly (ADP-ribose) polymerase (PARP).[8][9] A key feature of this compound is its ability to penetrate the blood-brain barrier, suggesting its potential for treating brain metastases, a significant challenge in the management of HER2-positive breast cancer.[1][2][8]

Signaling Pathway Inhibition

The diagram below illustrates the mechanism of action of this compound in inhibiting the HER2 signaling pathway.

Caption: this compound mechanism of action in HER2-positive cancer cells.

Quantitative In Vitro Data

This compound has demonstrated potent inhibitory activity against various HER2 alterations in enzymatic and cell-based assays.

| Target | Cell Line/Assay | IC50 (nM) | Reference |

| HER2 (Wild-Type) | Enzymatic Assay | 5.6 | [8][9] |

| HER2 V777L | Enzymatic Assay | 2.1 | [8][9] |

| HER2 A775_G776insYVMA | Enzymatic Assay | 1.0 | [8][9] |

| HER2 Amplified | SK-BR-3 (Breast Cancer) | Not explicitly stated, but effective at 10-100 nM | [2][8] |

| HER2 Amplified | NCI-N87 (Gastric Cancer) | Not explicitly stated, but effective at various concentrations | [2] |

Experimental Protocols

In Vitro Assays

Cell Lines:

-

SK-BR-3: A human breast cancer cell line with HER2 amplification.

-

NCI-N87: A human gastric carcinoma cell line with HER2 amplification, often used as a model for HER2-targeted therapies.[2]

Western Blot Analysis for Phosphorylated Proteins:

-

Cell Treatment: SK-BR-3 cells were treated with this compound (10-100 nM), lapatinib, tucatinib, or poziotinib (B1662824) for 3 or 48 hours.[2]

-

Lysis: Cells were lysed to extract total protein.

-

SDS-PAGE and Transfer: Cell lysates were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: Membranes were incubated with primary antibodies against phosphorylated HER2, HER3, AKT, and ERK, as well as antibodies for BIM and cleaved PARP. This was followed by incubation with appropriate secondary antibodies.

-

Detection: Chemiluminescence imaging was used to detect protein bands.

The workflow for a typical Western blot experiment is outlined below.

Caption: A generalized workflow for Western blot analysis.

In Vivo Assays

Xenograft Models:

-

NCI-N87 Subcutaneous Xenograft Model:

-

Animal Model: Male BALB/cAJcl-nu/nu mice (6 weeks old).

-

Cell Implantation: 8 x 10^6 NCI-N87 cells were subcutaneously implanted into the mice.

-

Treatment: Once tumors reached a specified volume, mice were treated orally with this compound (3.1-25 mg/kg) once daily for 14 days.[9]

-

Tumor Measurement: Tumor volumes were measured regularly to assess the anti-tumor effects.

-

The logical flow of an in vivo xenograft study is depicted below.

Caption: Workflow of a subcutaneous xenograft mouse model study.

Summary of In Vivo Efficacy

This compound has demonstrated significant, dose-dependent anti-tumor activity in xenograft models of HER2-amplified cancers.[2] In the NCI-N87 model, oral administration of this compound led to tumor growth inhibition.[9] Furthermore, this compound has shown efficacy in intracranial xenograft models, indicating its potential to treat brain metastases.[2][8]

| Xenograft Model | Cancer Type | Treatment | Outcome | Reference |

| NCI-N87 (Subcutaneous) | HER2-amplified Gastric Cancer | This compound (3.1-25 mg/kg, p.o., daily for 14 days) | Dose-dependent tumor growth inhibition | [9] |

| NCI-N87 (Intracranial) | HER2-amplified Gastric Cancer | This compound | Decreased tumor volume and improved survival | [2][8] |

| MCF10A_HER2/insYVMA_v (Subcutaneous) | HER2-mutant | This compound (p.o., daily for 14 days) | Tumor growth inhibition | [4] |

Conclusion

The preclinical data for this compound in HER2-positive breast cancer models are promising. Its potent and sustained inhibition of the HER2 signaling pathway, coupled with its oral bioavailability and brain penetrability, positions it as a strong candidate for further clinical development. The ongoing Phase 1 clinical trial will provide crucial insights into its safety and efficacy in patients with HER2-positive solid tumors, including breast cancer. The data summarized in this guide underscore the potential of this compound to address unmet medical needs in the treatment of HER2-driven malignancies.

References

- 1. Facebook [cancer.gov]

- 2. This compound, a novel brain‐penetrable pan‐ERBB inhibitor, for tumors with HER2 and EGFR aberrations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a novel brain-penetrable pan-ERBB inhibitor, for tumors with HER2 and EGFR aberrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. NCI-N87 Xenograft Model | Xenograft Services [xenograft.net]

- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and Development of TAS2940

Introduction